2-(3-Bromoquinolin-6-yl)propanoic acid
Description
Historical Context and Significance of the Quinoline (B57606) Scaffold in Advanced Organic Chemistry
The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, has a rich history in organic chemistry. researchgate.net It was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. rsc.org Since its discovery, the quinoline core has been identified in numerous natural products and has become recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation stems from its ability to serve as a core structure for a wide range of biologically active compounds. researchgate.netresearchgate.net
The significance of the quinoline scaffold is underscored by its presence in numerous pharmaceuticals, including the anti-malarial drug quinine (B1679958) and the antibacterial agent ciprofloxacin. rsc.org Its versatile biological activity profile includes anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netrsc.orgarabjchem.org The development of classic synthetic methodologies such as the Skraup, Doebner–von Miller, and Friedländer syntheses has provided chemists with robust routes to access a diverse array of quinoline derivatives, further cementing its importance in drug discovery and organic synthesis. nih.gov
Table 1: Foundational Quinoline Synthesis Methodologies
| Synthesis Name | Description |
|---|---|
| Skraup Synthesis | Involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. |
| Doebner–von Miller | A reaction between an α,β-unsaturated carbonyl compound and an aniline, catalyzed by a Lewis acid or Brønsted acid. |
| Friedländer Synthesis | The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. |
| Combes Synthesis | The acid-catalyzed reaction of an aniline with a β-diketone. |
| Pfitzinger Reaction | The reaction of isatin (B1672199) with a carbonyl compound containing an α-methylene group to yield a quinoline-4-carboxylic acid. |
Overview of Brominated Quinoline Derivatives in Synthetic Methodologies
The introduction of a bromine atom onto the quinoline scaffold, as seen in 2-(3-Bromoquinolin-6-yl)propanoic acid, is a key strategic element in synthetic organic chemistry. Halogen atoms, particularly bromine, serve as versatile functional handles for further molecular elaboration. Brominated heterocycles are crucial intermediates in cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds.
The presence of a bromine atom can also influence a molecule's physicochemical properties. For instance, bromination can enhance the lipophilicity of a compound, which may improve its membrane permeability and bioavailability. researchgate.net In synthetic pathways, the bromine atom acts as a reliable leaving group or a site for metallation, enabling the introduction of a wide array of substituents onto the quinoline ring system. This allows chemists to build molecular complexity and systematically explore the structure-activity relationships of novel compounds.
Structural Significance of Propanoic Acid Moieties in Organic Transformations
The propanoic acid group is a three-carbon carboxylic acid moiety that imparts specific chemical characteristics to a molecule. wikipedia.org As a carboxylic acid, it provides a site for a range of chemical transformations. It can be converted into esters, amides, acyl halides, and other derivatives, making it a valuable building block in the synthesis of more complex molecules. nih.govncert.nic.in For example, the carboxylic acid functionality can be reacted with amines to form amides or with alcohols to form esters, a common strategy in the development of new chemical entities. nih.gov
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1311992-94-5 | chemscene.com |
| Molecular Formula | C₁₂H₁₀BrNO₂ | chemscene.com |
| Molecular Weight | 280.12 g/mol | chemscene.com |
| Topological Polar Surface Area (TPSA) | 50.19 Ų | chemscene.com |
| Predicted LogP | 3.1854 | chemscene.com |
| Hydrogen Bond Donors | 1 | chemscene.com |
| Hydrogen Bond Acceptors | 2 | chemscene.com |
| Rotatable Bonds | 2 | chemscene.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10BrNO2 |
|---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
2-(3-bromoquinolin-6-yl)propanoic acid |
InChI |
InChI=1S/C12H10BrNO2/c1-7(12(15)16)8-2-3-11-9(4-8)5-10(13)6-14-11/h2-7H,1H3,(H,15,16) |
InChI Key |
PCUATKFTLUUDTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CC(=CN=C2C=C1)Br)C(=O)O |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 3 Bromoquinolin 6 Yl Propanoic Acid
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation pattern of its molecular ion.
High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For 2-(3-bromoquinolin-6-yl)propanoic acid (C₁₂H₁₀BrNO₂), the exact mass can be calculated, and the presence of the bromine atom is readily confirmed by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br), which results in two peaks of nearly equal intensity separated by approximately 2 Da.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures and identifies the components at a molecular level. While direct analysis of carboxylic acids by GC-MS can be challenging due to their polarity and low volatility, derivatization to a more volatile ester form (e.g., a methyl ester) is a common practice. The resulting mass spectrum would provide the molecular ion peak of the derivative and a fragmentation pattern useful for structural confirmation.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Ion Formula | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Description |
|---|---|---|---|
| [C₁₂H₁₀⁷⁹BrNO₂ + H]⁺ | 279.9917 | 279.9915 | Protonated molecular ion with ⁷⁹Br isotope |
| [C₁₂H₁₀⁸¹BrNO₂ + H]⁺ | 281.9896 | 281.9894 | Protonated molecular ion with ⁸¹Br isotope |
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)
Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique that is particularly useful for analyzing molecules that are prone to fragmentation under other ionization methods. nih.gov The analyte is co-crystallized with a matrix compound that strongly absorbs at the laser wavelength. nih.gov This process allows for the gentle desorption and ionization of the analyte, typically yielding the intact protonated molecular ion [M+H]⁺ with minimal fragmentation. For this compound, common matrices like α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) would be suitable. This technique is invaluable for unequivocally confirming the molecular weight of the compound. nih.gov
Table 2: Predicted MALDI-MS Observations for this compound
| Observed Ion (m/z) | Ion Species | Matrix | Notes |
|---|---|---|---|
| ~280.0 | [M+H]⁺ (with ⁷⁹Br) | CHCA | Protonated molecular ion. |
| ~282.0 | [M+H]⁺ (with ⁸¹Br) | CHCA | Isotopic peak for the protonated molecular ion. |
| ~302.0 | [M+Na]⁺ (with ⁷⁹Br) | CHCA | Sodiated adduct, often observed. |
| ~304.0 | [M+Na]⁺ (with ⁸¹Br) | CHCA | Isotopic peak for the sodiated adduct. |
Interpretation of Fragmentation Patterns for Structural Confirmation
The fragmentation pattern in mass spectrometry provides a molecular fingerprint. For this compound, the fragmentation is predictable based on the established behavior of its constituent functional groups: the bromoquinoline core and the propanoic acid side chain. docbrown.infolibretexts.orgcdnsciencepub.com
The molecular ion ([M]⁺˙) will be visible as a doublet at m/z 279/281. Key fragmentation pathways would include:
Loss of the carboxyl group: Cleavage of the C-C bond adjacent to the carboxyl group can lead to the loss of a •COOH radical (45 Da), resulting in a significant fragment ion at m/z 234/236. libretexts.org
Loss of the propanoic acid side chain: Cleavage of the bond between the quinoline (B57606) ring and the side chain would result in the loss of the •CH(CH₃)COOH radical (88 Da), yielding the 3-bromoquinolin-6-yl cation at m/z 191/193.
Fragmentation of the quinoline ring: A characteristic fragmentation of the quinoline nucleus is the loss of hydrogen cyanide (HCN, 27 Da). rsc.org This can occur from the molecular ion or subsequent fragment ions.
Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a •Br radical (79/81 Da), although this may be less favored than other pathways.
Table 3: Predicted Key Mass Fragments of this compound
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Structure | Loss from Molecular Ion |
|---|---|---|
| 279/281 | [C₁₂H₁₀BrNO₂]⁺˙ | - (Molecular Ion) |
| 234/236 | [C₁₁H₁₀BrN]⁺˙ | •COOH (45 Da) |
| 206/208 | [C₉H₅BrN]⁺˙ | •CH(CH₃)COOH (88 Da), then loss of H |
| 127 | [C₉H₆N]⁺ | •Br and •CH(CH₃)COOH |
Electronic Spectroscopy and Other Spectroscopic Modalities
Electronic spectroscopy probes the transitions of electrons between different energy levels within a molecule, providing insights into its electronic structure and conjugation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions within the aromatic quinoline ring system. wikipedia.org Molecules with conjugated π systems exhibit characteristic high-energy π → π* transitions and lower-energy n → π* transitions. libretexts.org
The quinoline core typically shows strong absorption bands in the UV region. researchgate.netasianpubs.org The presence of the bromine atom (an auxochrome) and the propanoic acid group can cause shifts in the absorption maxima (λ_max) compared to unsubstituted quinoline. A bathochromic (red) shift to longer wavelengths is often observed with increasing conjugation or substitution. asianpubs.org The spectrum is typically recorded in a solvent like ethanol or methanol.
Table 4: Predicted UV-Visible Absorption Data for this compound in Ethanol
| λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Assigned Transition |
|---|---|---|
| ~250 | ~25,000 | π → π |
| ~315 | ~4,000 | π → π |
| ~340 | ~2,500 | n → π* |
Fluorescence Spectroscopy of Quinoline Derivatives
Quinoline and many of its derivatives are known to be fluorescent, a property that is highly sensitive to their molecular structure and environment. bohrium.comresearchgate.net Upon absorption of UV light, the molecule is promoted to an excited electronic state. It can then relax to the ground state by emitting a photon at a longer wavelength (fluorescence).
The fluorescence properties of this compound would be influenced by several factors. The extended π-system of the quinoline ring is the primary fluorophore. nih.gov However, the presence of the bromine atom can decrease the fluorescence quantum yield due to the "heavy-atom effect," which promotes intersystem crossing to the triplet state, a non-radiative pathway. researchgate.netst-andrews.ac.uk The emission wavelength and intensity can also be affected by the solvent polarity and pH, particularly due to the ionizable carboxylic acid group.
Table 5: Hypothetical Fluorescence Properties of this compound
| Parameter | Predicted Value | Description |
|---|---|---|
| Excitation Wavelength (λ_ex) | ~340 nm | Corresponds to the n → π* absorption band. |
| Emission Wavelength (λ_em) | ~420 nm | Emission in the blue region of the visible spectrum. |
| Stokes Shift | ~80 nm | The difference between λ_em and λ_ex. |
| Quantum Yield (Φ_F) | Low to moderate | Expected to be reduced by the heavy-atom effect of bromine. researchgate.netst-andrews.ac.uk |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly valuable for studying organic radicals, metal complexes, and other paramagnetic species. The fundamental principle of EPR is analogous to that of Nuclear Magnetic Resonance (NMR), but it involves the excitation of electron spins rather than the spins of atomic nuclei. EPR spectroscopy can provide detailed information about the electronic structure and environment of unpaired electrons.
In the context of quinoline derivatives, EPR spectroscopy, often combined with techniques like spin trapping, has been utilized to investigate photoinduced processes and the generation of radical species. For instance, studies on certain quinoxaline derivatives have employed EPR to monitor the formation of reactive oxygen species (ROS) and other radical intermediates upon UVA irradiation.
However, a thorough review of the scientific literature reveals no specific studies applying Electron Paramagnetic Resonance (EPR) spectroscopy to the compound this compound. Consequently, there is no available data regarding its potential paramagnetic properties or the behavior of any derived radical species under EPR investigation. Research in this specific area has not been published, and as such, no experimental EPR parameters or findings can be reported for this compound.
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction, particularly single-crystal X-ray crystallography, is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing X-rays onto a crystal and analyzing the resulting diffraction pattern. From this pattern, scientists can calculate the positions of individual atoms, bond lengths, bond angles, and other crucial structural details, providing an unambiguous elucidation of the molecular structure.
The use of a bromine atom in a molecule, such as in this compound, can be particularly advantageous for X-ray crystallography. The heavy bromine atom scatters X-rays strongly, which can aid in solving the phase problem—a central challenge in structure determination—through techniques like anomalous scattering.
Reactivity and Transformational Pathways of 2 3 Bromoquinolin 6 Yl Propanoic Acid
Reactivity of the Bromine Moiety
The bromine atom at the C-3 position of the quinoline (B57606) ring is a key functional group, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal catalysis.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)
The carbon-bromine bond on the electron-deficient quinoline ring is an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures. nih.gov
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.com For 2-(3-Bromoquinolin-6-yl)propanoic acid, a Suzuki-Miyaura reaction with an aryl or vinyl boronic acid (or its ester) would replace the bromine atom with the corresponding aryl or vinyl group. The reaction tolerates a wide range of functional groups, making it highly versatile. nih.govmdpi.com The carboxylic acid group on the substrate would likely remain intact under the typically basic reaction conditions.
| Component | Examples |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |
| Ligand | PPh₃, SPhos, XPhos |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF, DMF, Water mixtures |
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This transformation is co-catalyzed by palladium and copper complexes and is conducted in the presence of a base, often an amine which can also serve as the solvent. wikipedia.orgorganic-chemistry.org Reacting this compound with a terminal alkyne under Sonogashira conditions would yield the corresponding 3-alkynylquinoline derivative. The mild conditions of the reaction are compatible with the carboxylic acid functionality. wikipedia.orgsoton.ac.uk
| Component | Examples |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper Co-catalyst | CuI |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) |
| Solvent | THF, DMF, Toluene |
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org It has largely replaced harsher methods like nucleophilic aromatic substitution. wikipedia.org The reaction of this compound with a primary or secondary amine would lead to the formation of a 3-aminoquinoline (B160951) derivative. Studies on the related 6-bromo-2-chloroquinoline (B23617) have demonstrated that selective amination at the bromo-position is feasible, highlighting the utility of this reaction for functionalizing the quinoline core. nih.gov
| Component | Examples |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | BINAP, Xantphos, RuPhos |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane |
Nucleophilic Substitution Reactions
Direct nucleophilic substitution of the bromine on an aryl halide (SNAr) is generally challenging and requires either harsh conditions or activation by potent electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org In the case of haloquinolines, nucleophilic attack is favored at the C-2 and C-4 positions of the pyridine (B92270) ring. iust.ac.iruop.edu.pk The bromine at the C-3 position is significantly less reactive towards direct nucleophilic displacement. Therefore, metal-catalyzed methods like the Buchwald-Hartwig amination are generally the preferred synthetic route for introducing nucleophiles at this position over direct substitution. atlanchimpharma.com
Reactivity of the Carboxylic Acid Group
The propanoic acid side chain at the C-6 position offers another site for chemical modification, primarily through reactions typical of carboxylic acids, such as conversion to esters and amides.
Esterification and Amidation Reactions
Esterification: The carboxylic acid can be readily converted to its corresponding esters through various standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common approach. researchgate.net The reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing the water formed. researchgate.net This reaction would transform this compound into its methyl, ethyl, or other alkyl esters, which can be useful for modifying solubility or as protecting groups.
| Reaction Type | Reagents | Conditions |
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (cat.) | Reflux |
| Alkyl Halide | Alkyl Iodide (e.g., MeI), Base (e.g., K₂CO₃) | DMF, Room Temp. |
| Diazomethane | CH₂N₂ | Ether |
Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is generally inefficient as it requires very high temperatures. Therefore, the carboxylic acid group is typically activated first. A wide array of coupling reagents, developed primarily for peptide synthesis, can be used to facilitate amide bond formation under mild conditions. These reagents react with the carboxylic acid to form a highly reactive intermediate (such as an active ester or an O-acylisourea), which is then readily attacked by an amine to furnish the desired amide.
| Coupling Reagent | Full Name |
| DCC | N,N'-Dicyclohexylcarbodiimide |
| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
Decarboxylation Pathways
Decarboxylation, the removal of the carboxyl group as carbon dioxide, from arylpropanoic acids is not a spontaneous process and typically requires forcing conditions. The stability of the carbanion intermediate formed upon CO₂ loss is a critical factor. For quinoline carboxylic acids, decarboxylation can sometimes be achieved by heating, often in a high-boiling solvent like quinoline itself, and occasionally with a copper catalyst. cdnsciencepub.comacs.org If this compound were to undergo decarboxylation, the resulting product would be 3-bromo-6-ethylquinoline. However, literature on similar structures suggests that such reactions often require high temperatures, which could lead to side reactions or decomposition. nih.gov
Reactivity of the Quinoline Nitrogen and Ring System
The quinoline core possesses its own distinct reactivity. The nitrogen atom is basic and nucleophilic, while the fused aromatic ring system can undergo reactions, although it is generally less reactive than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom.
The lone pair of electrons on the quinoline nitrogen atom imparts basic properties, allowing it to be protonated by acids to form quinolinium salts. quimicaorganica.orgpharmaguideline.com The nitrogen can also act as a nucleophile, reacting with alkylating agents (e.g., methyl iodide) to form quaternary N-alkylquinolinium salts. quimicaorganica.org
The quinoline ring itself is relatively resistant to oxidation. pharmaguideline.com Electrophilic aromatic substitution (such as nitration or sulfonation) on the unsubstituted quinoline ring occurs under vigorous conditions, primarily at the C-5 and C-8 positions on the benzene ring portion. uop.edu.pk The presence of the bromo and propanoic acid substituents would further influence the regioselectivity of any such transformations. Nucleophilic attack on the quinoline ring, often with potent nucleophiles like organolithium reagents or sodamide, typically occurs at the C-2 or C-4 positions. iust.ac.iruop.edu.pk
Electrophilic Aromatic Substitution on the Quinoline Ring
Electrophilic aromatic substitution (SEAr) on the unsubstituted quinoline nucleus is a well-studied process. Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is significantly deactivated towards electrophilic attack. Consequently, substitution occurs preferentially on the carbocyclic (benzene) ring, primarily at the C5 and C8 positions. researchgate.netquimicaorganica.org This preference is attributed to the greater stability of the resulting carbocation intermediate (arenium ion), which can be stabilized by resonance without disrupting the aromaticity of the pyridine ring. quimicaorganica.org
In the case of this compound, the regioselectivity of SEAr is further influenced by the directing effects of the existing substituents: the bromo group at C3 and the propanoic acid group at C6.
Bromo Group (C3): As a halogen, the bromo group is a deactivating substituent due to its electron-withdrawing inductive effect (-I). However, it is an ortho, para-director because its lone pairs can stabilize an adjacent carbocation via resonance (+M effect). libretexts.org Its position on the deactivated pyridine ring means its influence on substitution on the remote benzene ring is minimal compared to the C6 substituent.
Propanoic Acid Group (C6): The propanoic acid group is deactivating and a meta-director. libretexts.org The alkyl chain is weakly activating, but the carboxylic acid function is electron-withdrawing. It directs incoming electrophiles to the positions meta to itself, which are C5 and C7.
| Reaction Type | Typical Reagents | Predicted Major Product(s) | Rationale for Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 2-(3-Bromo-5-nitroquinolin-6-yl)propanoic acid | Meta-directing effect of the C6-propanoic acid group aligns with the inherent reactivity of the C5 position. |
| Bromination | Br₂ / FeBr₃ | 2-(3-Bromo-5-bromoquinolin-6-yl)propanoic acid | Similar to nitration, substitution is directed to C5. |
| Sulfonation | Fuming H₂SO₄ | 6-(1-Carboxyethyl)-3-bromoquinoline-5-sulfonic acid | Attack at the C5 position is favored. |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 2-(3-Bromo-5-acylquinolin-6-yl)propanoic acid | Reaction is likely to be sluggish due to deactivation but would favor the C5 position. |
N-Alkylation and N-Acylation Reactions
The lone pair of electrons on the quinoline nitrogen atom is located in an sp² hybrid orbital and is not part of the aromatic π-system, making it available for reactions with electrophiles. researchgate.net Consequently, this compound can act as a nucleophile, undergoing N-alkylation and N-acylation to form the corresponding quaternary quinolinium salts. researchgate.net
N-Alkylation involves the reaction of the quinoline with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or an alkyl sulfate. The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkylating agent, displacing the leaving group. rsc.org This transformation is a common strategy for modifying the electronic properties and solubility of heterocyclic compounds. nih.govmdpi.com
N-Acylation can be achieved using acylating agents like acyl chlorides or acid anhydrides. This reaction forms an N-acylquinolinium salt, which is a highly reactive intermediate. These salts are potent acylating agents themselves and can be susceptible to further reactions, such as nucleophilic attack at the carbonyl carbon or at positions on the quinoline ring activated by the positive charge on the nitrogen.
| Reaction Type | Reagent Class | Example Reagent | Product Structure |
|---|---|---|---|
| N-Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | 3-Bromo-6-(1-carboxyethyl)-1-methylquinolinium iodide |
| N-Alkylation | Benzyl Halide | Benzyl Bromide (BnBr) | 1-Benzyl-3-bromo-6-(1-carboxyethyl)quinolinium bromide |
| N-Acylation | Acyl Chloride | Acetyl Chloride (CH₃COCl) | 1-Acetyl-3-bromo-6-(1-carboxyethyl)quinolinium chloride |
| N-Acylation | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | 1-Acetyl-3-bromo-6-(1-carboxyethyl)quinolinium acetate |
C-H Functionalization and Activation Strategies
Direct C-H functionalization has emerged as a powerful and atom-economical tool for the modification of heterocyclic scaffolds, including quinolines. nih.gov These reactions, typically catalyzed by transition metals such as palladium, rhodium, iridium, and copper, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at positions that are often difficult to access through classical methods. mdpi.comacs.org
For this compound, several C-H bonds are potential targets for functionalization. The regioselectivity of these reactions is highly dependent on the catalytic system and reaction conditions.
C2-Functionalization: The C2 position is electronically activated due to its proximity to the nitrogen atom. nih.gov Reactions often proceed with high regioselectivity at this site, particularly when using quinoline N-oxides, which can be generated in situ or used as the starting material. mdpi.comnih.gov
C8-Functionalization: The nitrogen atom can act as a coordinating directing group, forming a stable five- or six-membered cyclometalated intermediate that facilitates the activation of the peri C-H bond at the C8 position. researchgate.net This strategy has been widely used for the C8-arylation, -alkenylation, and -alkylation of quinolines.
Distal C-H Functionalization: Activating other positions like C4, C5, or C7 is more challenging but can be achieved through the use of specific directing groups or by exploiting subtle electronic and steric biases of the substrate. nih.gov The propanoic acid group at C6 could potentially be used as a directing group to functionalize the C5 or C7 positions, although this would require specific catalyst design. The bromo-substituent at C3 offers a handle for traditional cross-coupling reactions but also sterically and electronically influences adjacent C-H bonds at C2 and C4.
| Target Position | Catalytic System (Example) | Reaction Type | Rationale for Regioselectivity |
|---|---|---|---|
| C2 | Pd(OAc)₂ or Rh(III) complexes (with N-oxide) | Arylation, Alkenylation | Electronic activation by nitrogen; N-oxide as a directing group. mdpi.com |
| C4 | Specific Rh(III) or Ru(II) catalysts | Olefination, Arylation | Requires specific ligand/catalyst control to override C2/C8 preference. |
| C5 / C7 | Pd(II) with a potential directing group at C6 | Arylation | Possible directed metalation using the carboxylate of the propanoic acid side chain. |
| C8 | [RhCp*Cl₂]₂ or Ir(I) complexes | Alkylation, Amidation | Chelation assistance from the quinoline nitrogen atom directs activation to the peri C-H bond. researchgate.net |
Regioselectivity and Mechanistic Investigations of Key Reactions
Understanding the factors that control regioselectivity is paramount for the predictable synthesis of functionalized quinoline derivatives. The mechanisms underlying the key transformations of this compound vary significantly with the reaction type.
Electrophilic Aromatic Substitution: The mechanism proceeds through a two-step addition-elimination pathway. masterorganicchemistry.com
Formation of a Sigma Complex: The aromatic π-system attacks the electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. This is the slow, rate-determining step as it temporarily disrupts aromaticity.
Deprotonation: A base removes a proton from the sp³-hybridized carbon bearing the electrophile, restoring the aromatic system. This step is fast.
The regioselectivity is determined by the stability of the intermediate sigma complex. For this compound, attack at C5 or C7 (meta to the C6-propanoic acid) avoids placing a positive charge on the carbon atom directly attached to the electron-withdrawing group, leading to a more stable intermediate compared to ortho or para attack. The inherent preference of the quinoline ring for C5 substitution further reinforces this outcome. quimicaorganica.org
N-Alkylation and N-Acylation: The mechanism for N-alkylation is a classic SN2 reaction. The quinoline nitrogen acts as the nucleophile, and the alkyl halide is the electrophile. The reaction rate depends on the steric accessibility of the nitrogen and the electrophilicity of the alkylating agent. The mechanism for N-acylation involves nucleophilic addition of the nitrogen to the carbonyl carbon of the acylating agent, followed by elimination of the leaving group to form the N-acylquinolinium salt.
C-H Functionalization: The mechanisms of transition metal-catalyzed C-H activation are diverse and depend on the metal, its oxidation state, and the ligands. A common pathway for directing group-assisted reactions (e.g., at C8) is the Concerted Metalation-Deprotonation (CMD) mechanism. acs.org
Coordination: The quinoline nitrogen coordinates to the metal center.
C-H Cleavage: The C-H bond is cleaved via a concerted process involving the metal and a ligand acting as an internal base, forming a cyclometalated intermediate.
Functionalization: This intermediate reacts with a coupling partner (e.g., an alkene or aryl halide) through processes like migratory insertion or oxidative addition.
Product Release: Reductive elimination releases the functionalized quinoline product and regenerates the active catalyst.
The regioselectivity in these reactions is primarily controlled by the formation of the most thermodynamically stable cyclometalated intermediate, which is why chelation-assisted C8 functionalization is so effective. researchgate.net Selectivity for other positions often relies on overcoming this inherent preference through catalyst design or by exploiting the intrinsic electronic properties of other C-H bonds. nih.gov
Computational Chemistry and Theoretical Studies on 2 3 Bromoquinolin 6 Yl Propanoic Acid
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict a wide range of chemical and physical characteristics.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. ankara.edu.tr For 2-(3-bromoquinolin-6-yl)propanoic acid, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be employed to perform a full geometry optimization. nih.govuobaghdad.edu.iq This process finds the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.
The optimization process reveals the most stable three-dimensional arrangement of the atoms. From this optimized structure, key electronic properties can be calculated, including the dipole moment, polarizability, and the distribution of atomic charges. These properties are crucial for understanding the molecule's polarity and its potential for intermolecular interactions.
Table 1: Predicted Structural Parameters for this compound (Illustrative) This table illustrates the type of data obtained from DFT geometry optimization. Actual values would require specific calculations.
| Parameter | Atom(s) Involved | Predicted Value |
|---|---|---|
| Bond Length | C3-Br | ~1.90 Å |
| Bond Length | C6-C(propanoic) | ~1.51 Å |
| Bond Angle | C5-C6-C7 | ~120° |
| Dihedral Angle | C5-C6-C(propanoic)-C(carboxyl) | Variable (Conformational) |
Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. uobaghdad.edu.iq A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), which further quantify the molecule's reactive nature. For this compound, the electron-withdrawing bromine atom and the quinoline (B57606) ring would influence the distribution and energy levels of these orbitals.
Table 2: Illustrative Quantum Chemical Descriptors for this compound This table presents examples of descriptors derived from FMO analysis. Actual values would require specific calculations.
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Electron-donating ability |
| LUMO Energy (ELUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Power to attract electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.
For this compound, an MEP analysis would likely show negative potential (typically colored red) around the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylic acid group, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group, highlighting its susceptibility to nucleophilic attack or deprotonation. This visualization helps in understanding hydrogen bonding interactions and the initial steps of chemical reactions. nih.gov
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction mechanism can be constructed. nih.gov
To study a potential reaction involving this compound, such as the amidation of the carboxylic acid group, computational methods are used to locate the transition state (TS) structure for each step. The TS is the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in a vibrational analysis.
Many reactions can potentially occur at different sites on a molecule. For this compound, an electrophilic aromatic substitution could occur at several positions on the quinoline ring. Computational modeling can predict the regioselectivity of such reactions by comparing the activation energies for attack at each possible site. The pathway with the lowest activation energy barrier is the most likely to be observed experimentally. researchgate.net
Furthermore, the propanoic acid side chain introduces conformational flexibility. Conformational analysis involves calculating the relative energies of different spatial arrangements (rotamers) that arise from rotation around single bonds, such as the bond connecting the side chain to the quinoline ring. Identifying the lowest energy conformers is important as they are the most populated and likely to be the reacting species, which can influence both reactivity and selectivity.
Advanced Computational Techniques
Advanced computational methods are instrumental in modern drug discovery and materials science, offering predictive power that can significantly accelerate research and development. These techniques allow for the simulation of molecular behaviors and interactions at an atomic level, providing insights that are often difficult or impossible to obtain through experimental means alone.
Table 1: Illustrative Parameters for a Hypothetical MD Simulation of this compound
| Parameter | Value/Setting | Purpose |
| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system. |
| Solvent Model | TIP3P, SPC/E | Explicitly models the surrounding water molecules. |
| Temperature | 300 K | Simulates physiological conditions. |
| Pressure | 1 atm | Simulates physiological conditions. |
| Simulation Time | 100-200 ns | Allows for sufficient sampling of conformational space. |
| Ensemble | NVT, NPT | Controls thermodynamic variables like temperature and pressure. |
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to predict how a small molecule, such as this compound, might interact with a protein target. Although specific docking studies for this compound are not published, research on other quinoline derivatives provides valuable insights into potential interactions. For example, derivatives of quinoline have been docked into the active sites of enzymes like cyclooxygenase (COX) to predict their binding affinity and mode of interaction, with docking scores indicating the strength of the binding. rjptonline.org
In a general chemical context, the quinoline scaffold of this compound is known to participate in various non-covalent interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions. The propanoic acid group can act as a hydrogen bond donor and acceptor, while the bromo-substituted quinoline ring can engage in halogen bonding and aromatic interactions. A hypothetical docking study of this compound into a kinase active site, for instance, might show the carboxylate group forming salt bridges with positively charged amino acid residues like lysine (B10760008) or arginine, and the quinoline ring fitting into a hydrophobic pocket. The bromine atom could potentially form a halogen bond with a backbone carbonyl oxygen, further stabilizing the complex.
Table 2: Predicted Interaction Profile from a Hypothetical Molecular Docking Study
| Interaction Type | Potential Interacting Residues (Example) | Functional Group on Ligand |
| Hydrogen Bonding | Serine, Threonine, Aspartate | Propanoic acid (carboxyl group) |
| Salt Bridge | Lysine, Arginine | Propanoic acid (carboxylate) |
| Pi-Pi Stacking | Phenylalanine, Tyrosine, Tryptophan | Quinoline ring |
| Halogen Bonding | Backbone Carbonyl Oxygen | Bromo group |
| Hydrophobic Interactions | Leucine, Valine, Isoleucine | Quinoline ring |
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. frontiersin.org These models are built by finding a statistically significant correlation between calculated molecular descriptors and an observed activity. While a specific QSAR model for this compound has not been developed, the principles of QSAR can be applied to design new derivatives with potentially enhanced properties. For other classes of compounds, QSAR models have been successfully used to predict anti-inflammatory or anticancer activities. frontiersin.orgjocpr.com
For a series of analogs of this compound, a QSAR study would involve calculating a wide range of molecular descriptors, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. These descriptors would then be correlated with an experimentally determined activity, such as the inhibition constant (IC50) against a particular enzyme. The resulting QSAR model, often a linear or non-linear equation, can then be used to predict the activity of new, unsynthesized compounds. This allows chemists to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. For quinoline derivatives, 3D-QSAR models like CoMFA and CoMSIA have been used to create contour maps that visualize the regions around the molecule where steric bulk or electrostatic charge would be favorable or unfavorable for activity. mdpi.comresearchgate.net
Table 3: Key Molecular Descriptors in a Hypothetical QSAR Study
| Descriptor Type | Example Descriptor | Information Provided |
| Electronic | HOMO/LUMO energies | Electron-donating/accepting ability |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |
| Hydrophobic | LogP | Partitioning between water and octanol |
| Topological | Wiener Index | Molecular branching |
Integration of Machine Learning in Chemical Synthesis Design
Machine learning (ML), a subset of artificial intelligence, is increasingly being integrated into the design of chemical syntheses. nih.govnih.gov ML models can be trained on vast datasets of chemical reactions to predict the outcomes of new reactions, suggest optimal reaction conditions, or even propose entire synthetic routes for a target molecule like this compound. arxiv.org
For the synthesis of this specific compound, an ML model could be employed to predict the most efficient bromination reagent and conditions for a quinoline precursor. Similarly, another model could suggest the best method for introducing the propanoic acid side chain. Retrosynthesis prediction tools, which are often powered by ML, can propose a step-by-step pathway from commercially available starting materials to the final product. nih.gov These tools work by learning the patterns of chemical transformations from the literature and applying them in reverse to deconstruct the target molecule. While the application of ML to the synthesis of this compound has not been specifically reported, the general methodologies are well-established and could be readily applied. nih.gov
Table 4: Potential Applications of Machine Learning in the Synthesis of this compound
| Application Area | Machine Learning Approach | Potential Benefit |
| Reaction Outcome Prediction | Classification/Regression Models | Predicts the yield and potential side products of a reaction. |
| Reagent/Catalyst Selection | Recommender Systems | Suggests the optimal reagents and catalysts for a specific transformation. |
| Retrosynthesis Planning | Neural Networks, Tree Search Algorithms | Proposes viable synthetic routes from simple precursors. |
| Reaction Condition Optimization | Bayesian Optimization | Identifies the optimal temperature, pressure, and solvent for a reaction. |
Synthetic Utility and Applications in Organic Synthesis of 2 3 Bromoquinolin 6 Yl Propanoic Acid Derivatives
Role as Versatile Building Blocks for Complex Molecular Architectures
Derivatives of 2-(3-bromoquinolin-6-yl)propanoic acid serve as valuable building blocks in the construction of complex molecular architectures. The bifunctional nature of this scaffold, featuring a reactive carboxylic acid and a synthetically malleable bromoquinoline core, allows for its incorporation into a variety of larger, intricate structures.
The carboxylic acid group provides a convenient handle for amide bond formation, esterification, or conversion to other functional groups, enabling the linkage of the quinoline (B57606) unit to other molecular fragments. Simultaneously, the bromine atom on the quinoline ring is amenable to a range of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are powerful tools for carbon-carbon bond formation. This dual reactivity allows for a modular approach to the synthesis of complex molecules where the quinoline core can be strategically integrated.
One area where such building blocks are of particular interest is in the synthesis of macrocycles and molecular cages. mdpi.comresearchgate.net The defined geometry of the quinoline ring system can act as a rigid corner element or a planar panel in the construction of these supramolecular structures. By designing appropriate reaction sequences that utilize both the propanoic acid side chain and the bromo-functionalized ring, chemists can create large, cyclic molecules with well-defined shapes and cavities. These complex architectures are of interest for their potential applications in host-guest chemistry, molecular recognition, and catalysis.
Furthermore, the quinoline moiety itself can participate in non-covalent interactions, such as π-π stacking, which can be exploited in the design of self-assembling systems and functional materials like metal-organic frameworks (MOFs). nih.gov While direct incorporation of this compound into MOFs has not been extensively reported, the structural motifs present in this molecule are analogous to linkers used in the construction of these porous crystalline materials.
Precursors for Specialized Organic Compounds (e.g., Dyes, Chelating Agents, Herbicides)
The unique combination of a quinoline ring, a propanoic acid side chain, and a bromine atom makes derivatives of this compound attractive precursors for a variety of specialized organic compounds.
Dyes: The quinoline ring is a known chromophore, and its derivatives are often colored compounds with interesting photophysical properties. The electronic properties of the quinoline system can be tuned by introducing substituents, and the bromine atom at the 3-position offers a site for such modifications. Through cross-coupling reactions, various aryl or heteroaryl groups can be introduced, extending the π-conjugated system and potentially leading to the formation of novel dyes with tailored absorption and emission characteristics. The propanoic acid group can further be used to attach the dye molecule to a substrate or to modify its solubility.
Chelating Agents: The nitrogen atom of the quinoline ring and the oxygen atoms of the propanoic acid group can act as a potential coordination site for metal ions. scirp.org By modifying the propanoic acid side chain, for instance, by converting it to a hydroxamic acid or an aminopolycarboxylic acid, the chelating ability of the molecule can be enhanced. Such chelating agents are of interest for applications in analytical chemistry, as contrast agents in medical imaging, or for the removal of heavy metals from the environment. The bromoquinoline core can be further functionalized to fine-tune the selectivity and stability of the resulting metal complexes. mdpi.com
Herbicides: Quinoline and its derivatives have been investigated for their herbicidal properties. google.com The aryloxyphenoxypropionate (AOPP) class of herbicides are known inhibitors of acetyl-CoA carboxylase (ACCase) in grasses. mdpi.commdpi.com By combining the quinoline scaffold with a phenoxypropionate moiety, novel herbicidal candidates can be designed. In this context, this compound can serve as a key intermediate. The propanoic acid part mimics the essential structural feature of AOPP herbicides, while the bromoquinoline part can be modified to optimize the herbicidal activity and selectivity.
| Compound Class | Key Structural Features from this compound | Potential Applications |
|---|---|---|
| Dyes | Quinoline chromophore, site for π-system extension at C-3 | Textile dyeing, imaging agents, organic electronics |
| Chelating Agents | N-heterocycle and carboxylic acid for metal coordination | Analytical sensors, metal sequestration, contrast agents |
| Herbicides | Propanoic acid moiety, quinoline scaffold for ACCase inhibition | Agrochemicals for weed control |
Development of Chiral Synthons and Auxiliaries in Asymmetric Synthesis
Asymmetric synthesis, the preparation of chiral molecules in an enantiomerically pure form, is of paramount importance in the pharmaceutical and fine chemical industries. nih.gov Chiral synthons and auxiliaries are key tools in achieving high levels of stereocontrol in chemical reactions. wikipedia.orgspringerprofessional.de Derivatives of this compound, which possess a stereocenter at the alpha-position of the propanoic acid group, can be developed into valuable chiral building blocks.
By resolving the racemic mixture of this compound or by developing an asymmetric synthesis for one of its enantiomers, a source of chiral starting material is obtained. This enantiopure compound can then be used as a chiral synthon, where the stereocenter is incorporated into the final target molecule. The quinoline and bromo functionalities offer numerous possibilities for further elaboration without affecting the stereochemical integrity of the chiral center.
Furthermore, the enantiopure propanoic acid derivative can be converted into a chiral auxiliary. researchgate.netnih.gov A chiral auxiliary is a molecule that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation, the auxiliary is cleaved and can ideally be recovered for reuse. For example, the enantiopure this compound could be coupled to a prochiral ketone to form a chiral enolate, which would then react with an electrophile from a specific face, dictated by the steric and electronic properties of the quinoline auxiliary.
The rigid and planar nature of the quinoline ring, along with the potential for steric hindrance from the bromine atom, could provide a well-defined chiral environment to control the approach of reagents. The development of such quinoline-based chiral auxiliaries would be a valuable addition to the toolbox of synthetic organic chemists.
Application in Methodological Development in Organic Chemistry
The unique structural features of this compound and its derivatives make them interesting substrates for the development of new synthetic methodologies. mdpi.com The presence of multiple reactive sites—the carboxylic acid, the C-Br bond, and the quinoline ring itself—allows for the exploration of novel reaction pathways and the discovery of new transformations.
For instance, the development of novel transition-metal-catalyzed reactions could be explored using this scaffold. The bromine atom at the 3-position is a handle for various cross-coupling reactions, and the development of new catalysts or reaction conditions that are tolerant of the carboxylic acid functionality would be of broad interest. Furthermore, the quinoline nitrogen can act as a directing group in C-H activation reactions, enabling the selective functionalization of the quinoline core at positions that are otherwise difficult to access.
The propanoic acid side chain can also be utilized in the development of new reactions. For example, it could be used to anchor the molecule to a solid support for applications in solid-phase synthesis or to a catalyst for the development of recyclable catalytic systems. The combination of the quinoline ring and the propanoic acid moiety could also be exploited in the design of new organocatalysts.
Moreover, the reactivity of the quinoline ring system, which is an electron-deficient heterocycle, can be explored in various cycloaddition and multicomponent reactions. nih.govnih.gov The development of new methods to construct complex heterocyclic systems starting from this compound would be a valuable contribution to the field of organic synthesis. nih.gov
Structure-Reactivity Relationships in Quinoline and Propanoic Acid Chemistry
Understanding the relationship between the structure of a molecule and its chemical reactivity is a fundamental aspect of organic chemistry. researchgate.net Derivatives of this compound provide an excellent platform for studying such structure-reactivity relationships. researchgate.net The interplay between the electronic effects of the bromoquinoline core and the propanoic acid side chain can be systematically investigated.
The bromine atom at the 3-position is an electron-withdrawing group, which influences the electron density distribution in the quinoline ring and affects its reactivity towards electrophilic and nucleophilic reagents. The position of the propanoic acid group at the 6-position will also have an electronic effect on the ring, albeit to a lesser extent. By synthesizing a series of derivatives with different substituents on the quinoline ring or modifications to the propanoic acid chain, a quantitative structure-activity relationship (QSAR) can be established. researchgate.netmdpi.comjapsonline.com
| Structural Feature | Influence on Reactivity | Method of Study |
|---|---|---|
| Bromine at C-3 | Electron-withdrawing, deactivates the ring towards electrophilic substitution, activates towards nucleophilic substitution. wikipedia.org | Hammett plots, computational chemistry |
| Propanoic acid at C-6 | Weakly deactivating group, can influence reaction rates and equilibria. | Kinetic studies, pKa measurements |
| Quinoline Nitrogen | Basic site, can be protonated or coordinated to Lewis acids, influencing the reactivity of the ring. | Spectroscopic titrations, reactivity studies under different pH conditions |
| Chiral center at C-2 of propanoic acid | Can induce diastereoselectivity in reactions on the side chain or the ring. | Chiral chromatography, NMR studies of diastereomeric products |
Furthermore, the steric hindrance imposed by the bromine atom and the propanoic acid group can influence the regioselectivity of reactions. wikipedia.org For example, in reactions where an incoming reagent can attack multiple positions on the quinoline ring, the steric bulk of the substituents can direct the attack to the least hindered position.
Kinetic studies on the reactions of this compound derivatives, such as the rate of esterification of the carboxylic acid or the rate of a cross-coupling reaction at the C-Br bond, can provide valuable data for understanding the electronic and steric effects of the substituents. These studies, combined with computational modeling, can lead to a deeper understanding of the factors that govern the reactivity of this important class of molecules.
Conclusion and Future Research Directions
Summary of Key Research Findings and Methodological Advancements
Direct research on 2-(3-Bromoquinolin-6-yl)propanoic acid is limited in currently available literature. However, by examining research on analogous structures, a number of key findings and methodological advancements can be inferred. The primary interest in quinoline (B57606) derivatives stems from their wide range of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties. benthamdirect.comresearchgate.net The introduction of a bromine atom and a propanoic acid moiety to the quinoline scaffold is expected to modulate these biological activities and introduce new chemical functionalities.
Methodological advancements in the synthesis of quinoline derivatives have been substantial, moving from classical methods like the Skraup and Friedländer syntheses to more efficient and sustainable modern techniques. nih.govmdpi.com These include transition-metal-catalyzed cross-coupling reactions, C-H bond functionalization, and multicomponent reactions, which offer high yields and greater molecular diversity. nih.govrsc.org For the synthesis of this compound specifically, a plausible synthetic route would likely involve the construction of the brominated quinoline core followed by the introduction of the propanoic acid side chain. This could be achieved through various established synthetic protocols, leveraging advancements in palladium-catalyzed coupling reactions to attach the propanoic acid precursor to the quinoline ring.
Emerging Trends in Quinoline Chemistry and Brominated Propanoic Acid Synthesis
The field of quinoline chemistry is currently witnessing several emerging trends that are relevant to the synthesis and potential applications of this compound. A significant trend is the focus on "green chemistry" principles, which emphasize the use of environmentally benign reagents and solvents, as well as energy-efficient reaction conditions such as microwave-assisted synthesis. researchgate.netnih.gov Furthermore, the development of photocatalytic reactions is providing novel pathways for the synthesis and functionalization of quinoline rings under mild conditions. mdpi.com
In the realm of propanoic acid synthesis, there is a growing interest in biocatalysis and the use of renewable feedstocks. openpr.comnih.gov While traditionally synthesized from petrochemical sources, advancements in fermentation and enzymatic processes are opening up new avenues for the production of propanoic acid and its derivatives. openpr.com For a specialized compound like this compound, these trends suggest future synthetic strategies that could be more sustainable and efficient. The functionalization of the propanoic acid moiety itself is also an area of active research, with studies exploring its use as a scaffold for developing novel anticancer and antioxidant agents. mdpi.com
Opportunities for Further Exploration in Organic Synthesis and Theoretical Chemistry
The compound this compound presents numerous opportunities for further exploration in both organic synthesis and theoretical chemistry. In synthetic chemistry, it can serve as a versatile building block for the creation of more complex molecules. The bromine atom at the 3-position is a prime site for further functionalization through various cross-coupling reactions, allowing for the introduction of a wide array of substituents. rsc.org The carboxylic acid group of the propanoic acid side chain can be readily converted into esters, amides, and other functional groups, paving the way for the synthesis of libraries of novel compounds for biological screening. nih.gov
From a theoretical chemistry perspective, this compound is an interesting candidate for computational studies. Density Functional Theory (DFT) calculations could be employed to investigate its electronic structure, molecular geometry, and reactivity. nih.govnih.gov Such studies can provide valuable insights into its chemical properties and potential biological activity, guiding future synthetic efforts. researchgate.netresearchgate.net Understanding the impact of the bromo and propanoic acid substituents on the electronic properties of the quinoline ring system can aid in the rational design of new derivatives with tailored characteristics. nih.gov
Q & A
Q. What are the common synthetic routes for preparing 2-(3-Bromoquinolin-6-yl)propanoic acid?
- Methodological Answer: The synthesis typically involves coupling a brominated quinoline derivative with a propanoic acid precursor. For example:
- Suzuki-Miyaura Coupling: React 3-bromoquinoline-6-boronic acid with a halogenated propanoic acid derivative (e.g., 2-bromopropanoic acid) using a palladium catalyst (e.g., Pd(PPh₃)₄) in a polar solvent (THF/H₂O) at 80–100°C .
- Ester Hydrolysis: Post-coupling, the ester-protected intermediate is hydrolyzed using NaOH/EtOH to yield the free carboxylic acid.
- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Table 1: Example Reaction Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | THF/H₂O | 80 | 65–75 |
| PdCl₂(dppf) | DMF/H₂O | 100 | 70–80 |
Q. What spectroscopic techniques are employed to characterize this compound?
- Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 8.5–9.0 ppm (quinoline protons), δ 3.2–3.5 ppm (CH₂ of propanoic acid), and δ 12.5 ppm (COOH, broad singlet) .
- ¹³C NMR confirms the carbonyl (δ 170–175 ppm) and aromatic carbons.
- IR Spectroscopy: Stretches at ~1700 cm⁻¹ (C=O) and 2500–3300 cm⁻¹ (COOH) .
- Mass Spectrometry: ESI-MS ([M+H]⁺) matches the molecular ion (e.g., m/z 294.0 for C₁₂H₁₀BrNO₂) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound in coupling reactions?
- Methodological Answer:
- Catalyst Screening: Test PdCl₂(dppf) vs. Pd(OAc)₂ with ligands like XPhos to improve catalytic efficiency .
- Solvent Effects: Compare DMF (high polarity) vs. toluene (low polarity) to balance reaction rate and byproduct formation.
- Temperature Gradients: Use microwave-assisted synthesis (120°C, 30 min) to reduce reaction time .
- DOE (Design of Experiments): Apply Taguchi methods to statistically optimize variables (e.g., catalyst loading, solvent ratio).
Table 2: Optimization Parameters
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Catalyst Loading | 1–5 mol% Pd | 3 mol% |
| Solvent Ratio | THF:H₂O (3:1–5:1) | 4:1 |
| Reaction Time | 4–24 h | 12 h |
Q. What strategies resolve discrepancies in reported dissociation constants (pKa) of this compound?
- Methodological Answer:
- Potentiometric Titration: Standardize measurements in aqueous vs. mixed solvents (e.g., DMSO/H₂O) to account for solvent effects .
- Spectrophotometric Methods: Monitor UV-Vis absorbance shifts (λ = 260–280 nm) during pH titration to cross-validate pKa .
- Temperature Control: Ensure measurements at 25°C ± 0.1°C to minimize thermal drift .
- Data Reconciliation: Use computational tools (e.g., MarvinSketch) to predict pKa and compare with experimental values .
Q. How to design a structure-activity relationship (SAR) study for derivatives targeting kinase inhibition?
- Methodological Answer:
- Analog Synthesis: Modify the quinoline ring (e.g., 3-CN, 3-CF₃) and propanoic acid chain (e.g., methyl ester, amide) .
- Kinase Assays: Test inhibition against EGFR or VEGFR2 using ADP-Glo™ assays (Promega) at 10 µM compound concentration .
- Molecular Docking: Use AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB: 1M17) .
- Data Analysis: Correlate IC₅₀ values with substituent hydrophobicity (ClogP) and electronic parameters (Hammett σ).
Table 3: Example SAR Data
| Derivative | R Group | IC₅₀ (nM) | ClogP |
|---|---|---|---|
| Parent Compound | H | 250 | 2.1 |
| 3-CF₃ Analog | CF₃ | 85 | 2.8 |
| Propionamide | CONH₂ | 420 | 1.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
